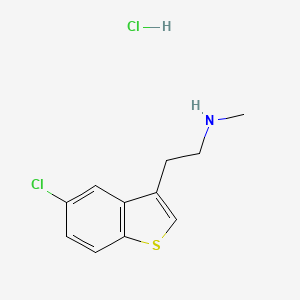
5-Chloro-N-methylbenzo(b)thiophene-3-ethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-methylbenzo(b)thiophene-3-ethylamine hydrochloride is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of 5-Chloro-N-methylbenzo(b)thiophene-3-ethylamine hydrochloride involves several steps. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters. The Paal–Knorr reaction, for example, is known for the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .
Análisis De Reacciones Químicas
5-Chloro-N-methylbenzo(b)thiophene-3-ethylamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide, sulfur, and α-cyano esters . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Gewald reaction produces aminothiophene derivatives .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In medicinal chemistry, thiophene derivatives are known for their anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . They are also used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes . Additionally, thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry .
Mecanismo De Acción
The mechanism of action of 5-Chloro-N-methylbenzo(b)thiophene-3-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to act as voltage-gated sodium channel blockers, which can affect the transmission of nerve impulses . This property makes them useful in the development of anesthetics and other therapeutic agents.
Comparación Con Compuestos Similares
5-Chloro-N-methylbenzo(b)thiophene-3-ethylamine hydrochloride can be compared with other thiophene derivatives such as 5-Chloro-3-methylbenzo(b)thiophene and 5-Methylbenzo(b)thiophene . These compounds share similar chemical structures but differ in their specific substituents and properties. The unique combination of chlorine and ethylamine groups in this compound contributes to its distinct biological activities and research applications.
Propiedades
Número CAS |
23799-83-9 |
|---|---|
Fórmula molecular |
C11H13Cl2NS |
Peso molecular |
262.2 g/mol |
Nombre IUPAC |
2-(5-chloro-1-benzothiophen-3-yl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C11H12ClNS.ClH/c1-13-5-4-8-7-14-11-3-2-9(12)6-10(8)11;/h2-3,6-7,13H,4-5H2,1H3;1H |
Clave InChI |
YTCSHTNTWGMINF-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1=CSC2=C1C=C(C=C2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


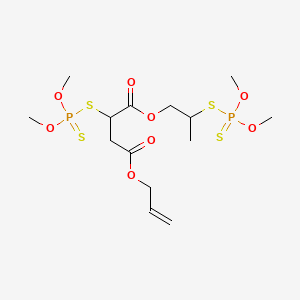

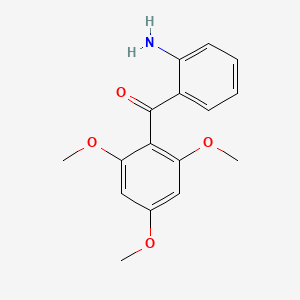



![5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione](/img/structure/B14688334.png)

![7,8,10-Trimethyl-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14688342.png)
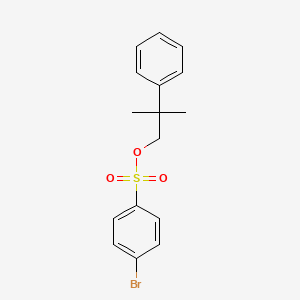

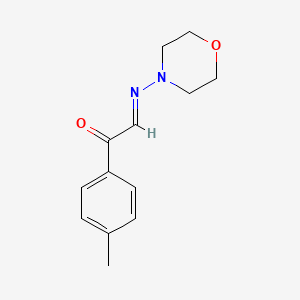
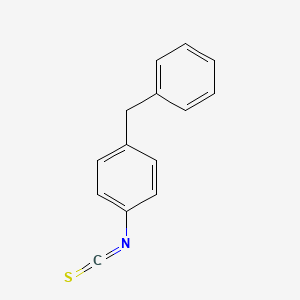
![4-{2-[3-Methyl-5-(pyridin-3-yl)-4H-pyrazol-4-ylidene]hydrazinyl}morpholine](/img/structure/B14688388.png)
